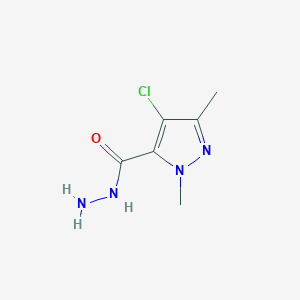

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Overview

Description

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C6H9ClN4O . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The title compound was obtained from the reaction of hydrazine hydrate and o-vanilin in absolute ethanol .Molecular Structure Analysis

The molecular structure of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is almost planar, excluding the methyl H atoms . The molecules are situated on mirror planes, so H atoms of two methyl groups were treated as rotationally disordered over two orientations each .Physical And Chemical Properties Analysis

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has a molecular weight of 188.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0464886 g/mol . The topological polar surface area is 72.9 Ų .Scientific Research Applications

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has demonstrated antibacterial effects. Researchers have explored its potential as an antimicrobial agent against various bacterial strains .

- Studies suggest that this compound possesses anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .

- Investigations into the antitumor properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide have revealed promising results. It could be a candidate for further cancer research .

- Some studies indicate that this compound may have analgesic (pain-relieving) properties. Researchers have explored its potential in pain management .

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has been investigated for its anticonvulsant effects. It could play a role in epilepsy research .

- In the context of parasitic infections, this compound has shown anthelmintic activity. It may be relevant for combating helminth parasites .

- Researchers have explored the antioxidant properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide . Antioxidants play a crucial role in protecting cells from oxidative damage .

- The compound’s herbicidal potential has been investigated. It may have relevance in weed control and agriculture .

Antibacterial Activity

Anti-Inflammatory Properties

Anticancer Potential

Analgesic Effects

Anticonvulsant Activity

Anthelmintic Properties

Antioxidant Potential

Herbicidal Applications

Future Directions

Pyrazoles, including 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, have a wide range of applications in various fields of science . Their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTBRQZNXALQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323802 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

676348-43-9 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)

![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)

![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)

![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)